1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C14H16ClN5O and a molecular weight of 305.76 . This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated methoxyphenyl ring and a dimethylpyrimidinyl ring .
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with similar compounds such as:
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea: This compound has a similar structure but contains a urea group instead of a guanidine group.
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: This compound contains a thiourea group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C14H16ClN5O |
---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
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